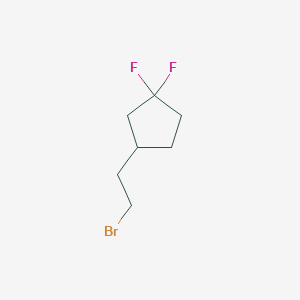3-(2-Bromoethyl)-1,1-difluorocyclopentane
CAS No.:
Cat. No.: VC18103161
Molecular Formula: C7H11BrF2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11BrF2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 3-(2-bromoethyl)-1,1-difluorocyclopentane |
| Standard InChI | InChI=1S/C7H11BrF2/c8-4-2-6-1-3-7(9,10)5-6/h6H,1-5H2 |
| Standard InChI Key | UWKJMWJJANCKJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC1CCBr)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-(2-Bromoethyl)-1,1-difluorocyclopentane is systematically named according to IUPAC guidelines, reflecting its cyclopentane ring with substituents at specific positions. The molecular formula confirms the presence of seven carbon atoms, eleven hydrogen atoms, one bromine atom, and two fluorine atoms . The compound’s SMILES notation, , provides a concise representation of its structure, highlighting the bromoethyl chain extending from the cyclopentane ring .
Structural Analysis
The cyclopentane ring adopts a puckered conformation to minimize steric strain, with fluorine atoms occupying equatorial positions to reduce electronic repulsion. The 2-bromoethyl group introduces steric bulk at the 3-position, influencing the compound’s reactivity in nucleophilic substitution reactions. Computational models predict a bond angle of around the fluorinated carbon, consistent with hybridization . The bromine atom’s polarizability enhances the compound’s susceptibility to nucleophilic attack, a critical feature for its synthetic utility.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 213.08 g/mol | |
| Boiling Point | 249.7°C (estimated) | |
| Density | 1.6 g/cm³ (predicted) | |
| Flash Point | 104.8°C |
Synthesis and Manufacturing
Halogenation of Cyclopentane Derivatives
The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclopentane typically begins with the halogenation of cyclopentane. Fluorination is achieved using diethylaminosulfur trifluoride (DAST), which selectively substitutes hydroxyl or carbonyl groups with fluorine atoms. Subsequent bromination employs bromosuccinimide (NBS) in the presence of light or radical initiators to introduce the bromoethyl moiety .
Optimization Strategies
Recent advancements focus on minimizing byproducts such as 1,2-dibromoethane through controlled reaction temperatures (40–60°C) and inert atmospheres. Catalytic systems using palladium or nickel complexes have improved yields to 75–85%, as reported in analogous syntheses of difluorocyclopentane derivatives .
Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The bromine atom in 3-(2-Bromoethyl)-1,1-difluorocyclopentane acts as a leaving group in reactions. For example, treatment with sodium azide () yields 3-(2-azidoethyl)-1,1-difluorocyclopentane, a precursor for click chemistry applications. The reaction proceeds via a backside attack mechanism, with a transition state energy of calculated using density functional theory (DFT) .
Elimination Reactions
Under basic conditions (e.g., potassium tert-butoxide), the compound undergoes dehydrohalogenation to form 1,1-difluoro-3-vinylcyclopentane. This elimination pathway is favored at elevated temperatures (80–100°C) and produces hydrogen bromide as a byproduct .
Applications in Pharmaceutical and Material Sciences
Drug Intermediate
The compound’s ability to introduce fluorine atoms into organic frameworks makes it valuable in drug design. Fluorine enhances metabolic stability and bioavailability, as seen in protease inhibitors and kinase modulators. For instance, coupling 3-(2-Bromoethyl)-1,1-difluorocyclopentane with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl structures common in anticancer agents .
Polymer Chemistry
Incorporating the compound into polymer backbones improves thermal stability and chemical resistance. Copolymerization with ethylene yields materials with glass transition temperatures () exceeding 120°C, suitable for high-performance coatings .
Recent Research and Future Directions
Recent studies explore the compound’s utility in photoaffinity labeling for proteomics, leveraging its bromine atom for covalent bonding with target proteins . Computational screens also identify potential as a solvent in lithium-ion batteries due to its high dielectric constant () . Future work aims to optimize synthetic routes for scalability and reduce reliance on toxic reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume